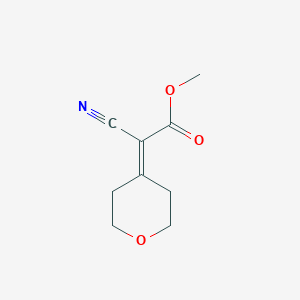
3,4-dichloro-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is also known by its chemical name, MK-677, and is classified as a selective androgen receptor modulator (SARM).
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(4-methoxyphenyl)benzamide involves binding to and activating the growth hormone secretagogue receptor (GHSR). This results in an increase in the secretion of growth hormone, which in turn leads to an increase in insulin-like growth factor-1 (IGF-1) levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dichloro-N-(4-methoxyphenyl)benzamide are primarily related to its ability to increase growth hormone secretion. This can lead to an increase in muscle mass and bone density, as well as improvements in overall body composition. It has also been shown to improve sleep quality and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-dichloro-N-(4-methoxyphenyl)benzamide in lab experiments is its ability to selectively target the growth hormone secretagogue receptor. This makes it a useful tool for studying the effects of growth hormone on various physiological processes. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for research on 3,4-dichloro-N-(4-methoxyphenyl)benzamide. One area of interest is its potential use in the treatment of age-related muscle wasting and osteoporosis. Another area of research is focused on its effects on cognitive function and memory. Additionally, there is ongoing research into the development of new 3,4-dichloro-N-(4-methoxyphenyl)benzamides based on the structure of 3,4-dichloro-N-(4-methoxyphenyl)benzamide.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-(4-methoxyphenyl)benzamide involves several steps. The starting material is 4-methoxybenzyl chloride, which is reacted with 3,4-dichloroaniline to form the intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final product.
Applications De Recherche Scientifique
3,4-dichloro-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to increase the secretion of growth hormone in both animals and humans, making it a promising candidate for the treatment of growth hormone deficiency. It has also been studied for its potential use in the treatment of muscle wasting and osteoporosis.
Propriétés
Numéro CAS |
7497-25-8 |
|---|---|
Nom du produit |
3,4-dichloro-N-(4-methoxyphenyl)benzamide |
Formule moléculaire |
C14H11Cl2NO2 |
Poids moléculaire |
296.1 g/mol |
Nom IUPAC |
3,4-dichloro-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-11-5-3-10(4-6-11)17-14(18)9-2-7-12(15)13(16)8-9/h2-8H,1H3,(H,17,18) |
Clé InChI |
WLMLSLDDYHIECL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Autres numéros CAS |
7497-25-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)





